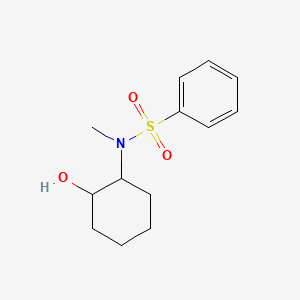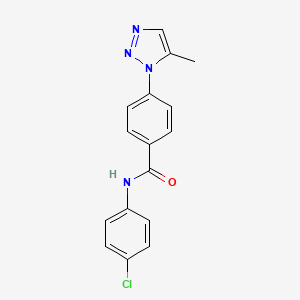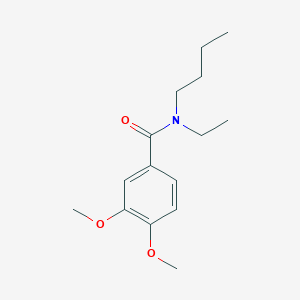![molecular formula C14H13N3O6S B4699876 N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4699876.png)
N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide, commonly known as ANPA, is a chemical compound that has been widely used in scientific research due to its unique properties. ANPA is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating ion transport across epithelial cells.
Mécanisme D'action
ANPA inhibits N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide function by binding to a specific site on the protein known as the ATP binding site. This binding prevents ATP from binding to the protein, which is necessary for this compound to function properly. As a result, ANPA inhibits ion transport across epithelial cells, leading to changes in fluid and electrolyte balance.
Biochemical and Physiological Effects:
ANPA has been shown to have several biochemical and physiological effects. In vitro studies have shown that ANPA inhibits this compound function in a concentration-dependent manner. In vivo studies have shown that ANPA can reduce airway surface liquid volume and mucus viscosity, which are important factors in the pathogenesis of cystic fibrosis. Additionally, ANPA has been shown to have anti-inflammatory effects in animal models of lung disease.
Avantages Et Limitations Des Expériences En Laboratoire
ANPA has several advantages for lab experiments. It is a potent and specific inhibitor of N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide function, making it a valuable tool for studying the role of this compound in normal physiology and disease. Additionally, ANPA is relatively easy to synthesize and can be obtained in large quantities. However, ANPA also has some limitations. It is a reactive compound that can form adducts with other proteins, which can complicate data interpretation. Additionally, ANPA has a short half-life in vivo, which can limit its usefulness for studying long-term effects.
Orientations Futures
There are several future directions for research on ANPA. One area of interest is the development of more potent and specific inhibitors of N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide function. Additionally, ANPA could be used in combination with other drugs to enhance its therapeutic potential. Another area of interest is the development of new animal models of cystic fibrosis that more closely mimic the human disease. Finally, ANPA could be used to study the role of this compound in other diseases, such as inflammatory bowel disease and polycystic kidney disease.
Conclusion:
In conclusion, ANPA is a valuable tool for studying the function of the this compound protein in normal physiology and disease. Its unique properties make it a potent and specific inhibitor of this compound function, which has important implications for the development of new therapies for cystic fibrosis and other diseases. While ANPA has some limitations, its potential for future research makes it an important compound in the scientific community.
Applications De Recherche Scientifique
ANPA has been widely used in scientific research to study the function of the N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide protein. This compound is a chloride channel that is expressed in epithelial cells and plays a critical role in regulating ion transport across cell membranes. Mutations in the this compound gene can lead to cystic fibrosis, a life-threatening disease that affects the lungs, pancreas, and other organs. ANPA has been shown to inhibit this compound function, making it a valuable tool for studying the role of this compound in normal physiology and disease.
Propriétés
IUPAC Name |
2-(4-nitrophenoxy)-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O6S/c15-24(21,22)13-7-1-10(2-8-13)16-14(18)9-23-12-5-3-11(4-6-12)17(19)20/h1-8H,9H2,(H,16,18)(H2,15,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKAOWSFWDGVMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-1,2-ethanediylbis[2-(4-methoxyphenyl)acetamide]](/img/structure/B4699801.png)



![N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4699825.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4699829.png)
![4-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B4699850.png)

![isopropyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4699856.png)

![3-butyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4699882.png)
![2-[(3-chlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4699884.png)

